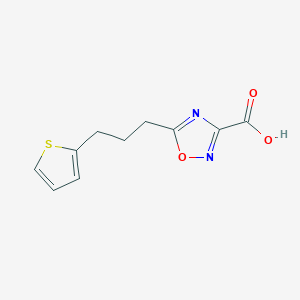
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Méthodes De Préparation
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidine and pyrazole derivatives.
Reaction Conditions: The azetidine derivative is reacted with a pyrazole derivative under specific conditions to form the desired compound. Common reagents used in this process include bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole can be compared with other similar compounds, such as:
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring but differs in its overall structure and properties.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: Another compound with an azetidine ring, but with different chemical and biological properties.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: This compound shares the azetidine moiety but has a different core structure.
The uniqueness of this compound lies in its specific combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
5-(azetidin-3-yloxymethyl)-1,3-diethylpyrazole |
InChI |
InChI=1S/C11H19N3O/c1-3-9-5-10(14(4-2)13-9)8-15-11-6-12-7-11/h5,11-12H,3-4,6-8H2,1-2H3 |
Clé InChI |
IQRDOKGFGPSLGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1)COC2CNC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)

![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)



![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)


![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)

